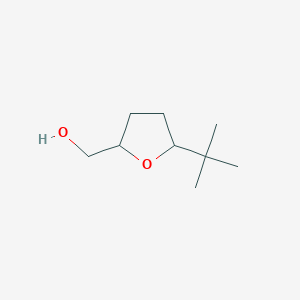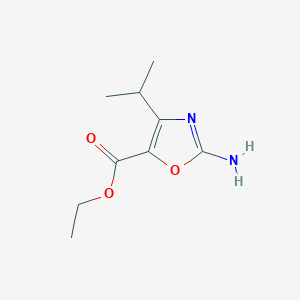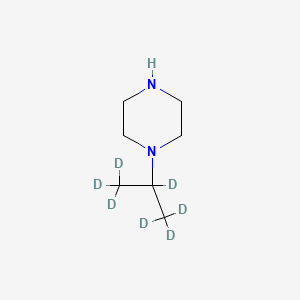
1-Isopropyl-d7-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-d7-piperazine is a deuterated derivative of 1-Isopropylpiperazine, where seven hydrogen atoms are replaced by deuterium. This compound is often used as a reference material in various scientific studies due to its stable isotope labeling. It is commonly utilized in the fields of chemistry, biology, and pharmaceuticals for research and development purposes .
Preparation Methods
The synthesis of 1-Isopropyl-d7-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Chemical Reactions Analysis
1-Isopropyl-d7-piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogenated compounds in the presence of a base.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-Isopropyl-d7-piperazine has a wide range of scientific research applications:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme kinetics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Isopropyl-d7-piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
1-Isopropyl-d7-piperazine can be compared with other similar compounds, such as:
1-Isopropylpiperazine: The non-deuterated version, which has similar chemical properties but lacks the stable isotope labeling.
Piperazine: A simpler structure that is widely used in pharmaceuticals and as an anthelmintic agent.
N-Substituted Piperazines: These compounds have various substituents on the nitrogen atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking and measurement are required.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
135.26 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperazine |
InChI |
InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D |
InChI Key |
WHKWMTXTYKVFLK-QXMYYZBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCNCC1 |
Canonical SMILES |
CC(C)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


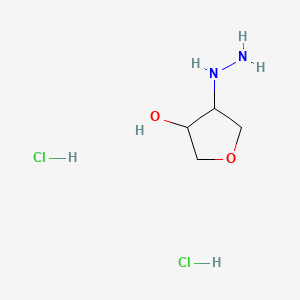


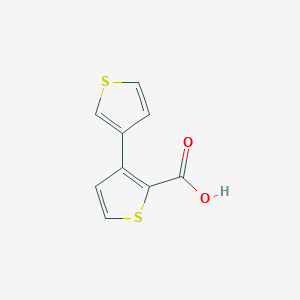
![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
